AP1867

Chemical Biology PROTAC dTAG System

AP1867 is the essential FKBP12F36V-binding component for the dTAG degradation platform, enabling selective, orthogonal protein degradation. Its engineered 'bump-hole' design ensures exclusive binding to the FKBP12F36V mutant (IC50=1.8 nM) with minimal wild-type FKBP12 engagement (Kd=67 nM), preserving endogenous signaling pathways. • Meta-carboxylic acid handle for facile conjugation to E3 ligase ligands (VHL, CRBN) or linkers for custom PROTAC synthesis • Validated precursor for dTAGV-1 and chemical dimerizer systems (e.g., FK1012 analogs) for in vivo chronic degradation studies • ≥98% purity by HPLC ensures reproducible yields in multi-step bifunctional degrader syntheses

Molecular Formula C38H47NO11
Molecular Weight 693.8 g/mol
CAS No. 195514-23-9
Cat. No. B1665581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAP1867
CAS195514-23-9
SynonymsdTAG acid;  AP-1867;  AP 1867;  AP1867
Molecular FormulaC38H47NO11
Molecular Weight693.8 g/mol
Structural Identifiers
SMILESCCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)O
InChIInChI=1S/C38H47NO11/c1-7-28(26-21-33(46-4)36(48-6)34(22-26)47-5)37(42)39-18-9-8-13-29(39)38(43)50-30(25-11-10-12-27(20-25)49-23-35(40)41)16-14-24-15-17-31(44-2)32(19-24)45-3/h10-12,15,17,19-22,28-30H,7-9,13-14,16,18,23H2,1-6H3,(H,40,41)/t28-,29-,30+/m0/s1
InChIKeyXCCRAOPQCACRFC-OIFRRMEBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AP1867 (CAS 195514-23-9): Synthetic FKBP12F36V-Directed Ligand for dTAG and Bump-Hole Systems


AP1867 is a chemically synthesized, FKBP12F36V-directed ligand [1] that serves as a foundational component in the dTAG (degradation tag) system and as a 'bump-hole' orthogonal binding partner [2]. It belongs to the FKBP ligand class but is uniquely designed to bind with high affinity (IC50 = 1.8 nM) to the FKBP12 F36V single-point mutant while maintaining moderate affinity (Kd = 67 nM) for wild-type FKBP12 [3]. AP1867 is functionalized with a carboxylic acid group at the meta-position, providing an 'exit vector' that enables conjugation to linkers, E3 ligase ligands, or other functional moieties without disrupting FKBP binding .

dTAG / bump-hole systems Orthogonal FKBP12 F36V-directed ligand for heterobifunctional degrader construction.
Conjugation-ready handle Meta-carboxylic acid exit vector simplifies linker and E3 ligase ligand attachment.
Chemical dimerizer probe Supports inducible proximity and signaling studies without engaging endogenous FKBP12.

Why AP1867 Cannot Be Replaced by Other FKBP12 Ligands: The Imperative of Orthogonal Binding


AP1867 is not a generic FKBP12 binder; it is a 'bump-hole' engineered ligand designed for orthogonal, non-interfering interaction with the FKBP12 F36V mutant [1]. Unlike rapamycin, everolimus, or FK506, which bind wild-type FKBP12 with high affinity and induce immunosuppression or inhibit mTOR signaling indiscriminately [2], AP1867 was specifically remodeled to accommodate a 'bump' mutation (F36V) in FKBP12 that creates a complementary 'hole' . This design ensures that AP1867 exhibits minimal activity against endogenous, wild-type FKBP12 in the cellular context, while maintaining high potency for the engineered mutant . Substituting AP1867 with a natural ligand would lead to off-target engagement of wild-type FKBP12 and, in the case of rapamycin analogs, formation of inhibitory complexes with mTOR, thereby confounding experimental outcomes. Procurement of a compound lacking this orthogonal specificity would render the dTAG or chemical dimerizer system non-functional.

Rapamycin / everolimus / FK506 Natural FKBP12 ligands lack orthogonal mutant selectivity and engage wild-type FKBP12, leading to mTOR inhibition or immunosuppressive signaling that may confound degradation readouts.
FKBP12 ligand SLF SLF binds wild-type FKBP12 with substantially lower affinity and does not discriminate for the F36V mutant; mutant-directed potency may not transfer, and orthogonal window may be lost.
Generic FKBP PROTAC precursors Compounds lacking the bump-hole design and carboxylic acid exit vector may require complex re-derivatization and fail to maintain binding upon conjugation, limiting custom degrader synthesis.

AP1867 Quantitative Differentiation: Binding Selectivity, Affinity, and In Vivo Performance vs. Comparators


FKBP12F36V vs. Wild-Type Selectivity: AP1867 Enables Orthogonal Targeting

AP1867 exhibits a profound selectivity shift between the FKBP12 F36V mutant and wild-type FKBP12. It binds the mutant with an IC50 of 1.8 nM , whereas its affinity for wild-type FKBP12 is substantially lower (Kd = 67 nM) [1]. In contrast, the natural ligand rapamycin binds wild-type FKBP12 with sub-nanomolar affinity (Kd = 0.2 nM) and shows no such discrimination for the F36V mutant [2]. This ~37-fold difference in binding to the engineered target versus the endogenous wild-type protein underpins the orthogonal utility of AP1867.

Mutant vs. wild-type selectivity
Cross-study comparable
AP1867 binds FKBP12 F36V with ~37-fold higher affinity than wild-type FKBP12 (IC50 1.8 nM vs. Kd 67 nM).
Supports orthogonal mutant engagement without endogenous FKBP12 interference.
Rapamycin binds wild-type FKBP12 with >300-fold higher affinity than AP1867; mutant selectivity absent.
Chemical Biology PROTAC dTAG System FKBP12 Mutant Bump-Hole

Comparative Binding Affinity vs. Synthetic Ligand SLF: AP1867 Shows Enhanced Potency for Wild-Type FKBP12

When compared to the synthetic FKBP ligand SLF, AP1867 demonstrates superior binding to wild-type FKBP12. AP1867 exhibits a Kd of 67 nM [1], whereas SLF has a reported IC50 of 2.6 μM (2600 nM) for FKBP12 . This represents an approximate 39-fold higher affinity for AP1867 over SLF for the wild-type protein. Both compounds serve as FKBP ligands for PROTAC development, but AP1867 offers significantly tighter binding.

Affinity vs. SLF
Cross-study comparable
AP1867 Kd = 67 nM vs. SLF IC50 = 2.6 μM for wild-type FKBP12.
Reported ~39-fold higher wild-type affinity; mutant selectivity remains the key differentiator.
SLF lacks F36V-directed orthogonal binding. Assay conditions differ.
FKBP12 Binding Affinity Chemical Biology Ligand Design

In Vivo Pharmacokinetics: AP1867-Based dTAGV-1 Outperforms dTAG-13 in Half-Life and Exposure

In a head-to-head comparison of two degradation tag (dTAG) molecules, the AP1867-containing degrader dTAGV-1 demonstrated significantly improved pharmacokinetic properties over dTAG-13. Following intraperitoneal administration at 10 mg/kg in mice, dTAGV-1 exhibited a half-life (T1/2) of 4.43 hours compared to 2.41 hours for dTAG-13, and an area under the curve (AUC) of 18,517 h*ng/mL versus 6,140 h*ng/mL for dTAG-13 . This translates to a 1.84-fold increase in half-life and a 3.02-fold increase in total drug exposure.

In vivo PK (dTAGV-1 vs. dTAG-13)
Head-to-head
dTAGV-1 T1/2 = 4.43 h (1.84× increase); AUC = 18,517 h*ng/mL (3.02× increase) vs. dTAG-13.
Supports extended exposure model for in vivo degradation studies.
Male C57BL/6 mice, 10 mg/kg i.p. Data to verify.
PROTAC dTAG System In Vivo Pharmacokinetics Targeted Protein Degradation

Chemical Tractability: AP1867 Possesses a Unique Carboxylic Acid Handle for Conjugation

AP1867 is functionalized with a carboxylic acid group at the meta-position of the phenyl ring . This group serves as a specific 'exit vector' that can be derivatized for conjugation to linkers, E3 ligase ligands (e.g., VHL, CRBN), or fluorescent tags without affecting the compound's binding affinity for FKBP12 F36V [1]. In contrast, natural ligands such as rapamycin and FK506 lack a similarly accessible and non-perturbing synthetic handle, requiring more complex and often disruptive chemical modifications for bioconjugation [2].

Conjugation handle
Class-level inference
Meta-carboxylic acid exit vector enables direct amide/ester conjugation without disrupting FKBP binding.
Simplifies synthesis of heterobifunctional degraders and probes.
Rapamycin/FK506 lack a similarly accessible, non-perturbing handle.
PROTAC Bifunctional Molecules Chemical Conjugation Linker Chemistry

AP1867: Optimal Research and Industrial Application Scenarios


Construction of Orthogonal dTAG Degradation Systems for Target Validation

AP1867 is the essential FKBP12 F36V-binding component for the dTAG degradation platform. Researchers can express a protein of interest fused to FKBP12 F36V and then use an AP1867-derived heterobifunctional degrader (e.g., dTAGV-1) to selectively recruit an E3 ligase, triggering proteasomal degradation. The orthogonal binding of AP1867 to the engineered mutant ensures that only the tagged protein is degraded, leaving endogenous FKBP12 and its signaling pathways unaffected [1]. The improved pharmacokinetics of AP1867-based dTAGV-1 over earlier dTAG molecules make it the preferred choice for chronic in vivo degradation studies .

Synthesis of Custom PROTACs and Chemical Epigenetic Modifiers (CEMs)

The meta-carboxylic acid handle on AP1867 provides a straightforward conjugation point for creating custom PROTACs. This has been leveraged to synthesize bifunctional molecules that link FKBP12 F36V to various E3 ligase ligands (VHL, CRBN) or to chromatin regulatory protein ligands, as described in recent patent applications for chemical epigenetic modifiers [2]. For procurement teams, sourcing AP1867 with high purity (≥98% by HPLC) ensures reliable yields and reproducibility in these multi-step syntheses.

Chemical Dimerization and Inducible Signaling Studies

AP1867 can be dimerized (e.g., as FK1012 analogs) to induce proximity between two FKBP12 F36V fusion proteins. This 'bump-hole' chemical dimerizer system allows for the acute and reversible activation of signaling pathways (e.g., apoptosis, transcription) with high specificity, as the dimerizer does not cross-react with endogenous FKBP12 [3]. The robust solubility of AP1867 (≥100 mM in DMSO or ethanol) facilitates the preparation of high-concentration stock solutions required for these cell-based assays.

Selective mTOR Pathway Perturbation Studies

While AP1867 itself does not inhibit mTOR, it can be conjugated to rapamycin analogs to create 'bump-hole' rapalogs that selectively inhibit mTOR only in cells expressing the FKBP12 F36V mutant [3]. This tissue- or cell-type-specific inhibition of mTOR signaling is a powerful tool for dissecting mTOR biology without the systemic toxicity and immunosuppression associated with rapamycin or everolimus . Procurement of AP1867 is thus critical for labs developing these next-generation chemical genetic tools.

Application
Selection Property
Validation Focus
Orthogonal dTAG degradation system
FKBP12 F36V-directed binding and exit vector
Target engagement, degradation efficiency, endogenous FKBP12 counter-screening
Custom PROTAC / CEM synthesis
Meta-carboxylic acid conjugation handle
Conjugation yield, retention of FKBP affinity, bifunctional activity
Chemical dimerizer and signaling studies
Orthogonal bump-hole specificity
Dimerization-induced proximity, absence of wild-type FKBP12 cross-reactivity
Selective mTOR pathway perturbation
Conjugation to rapamycin analogs
Cell-type-specific mTOR inhibition model, systemic mTOR-related endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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